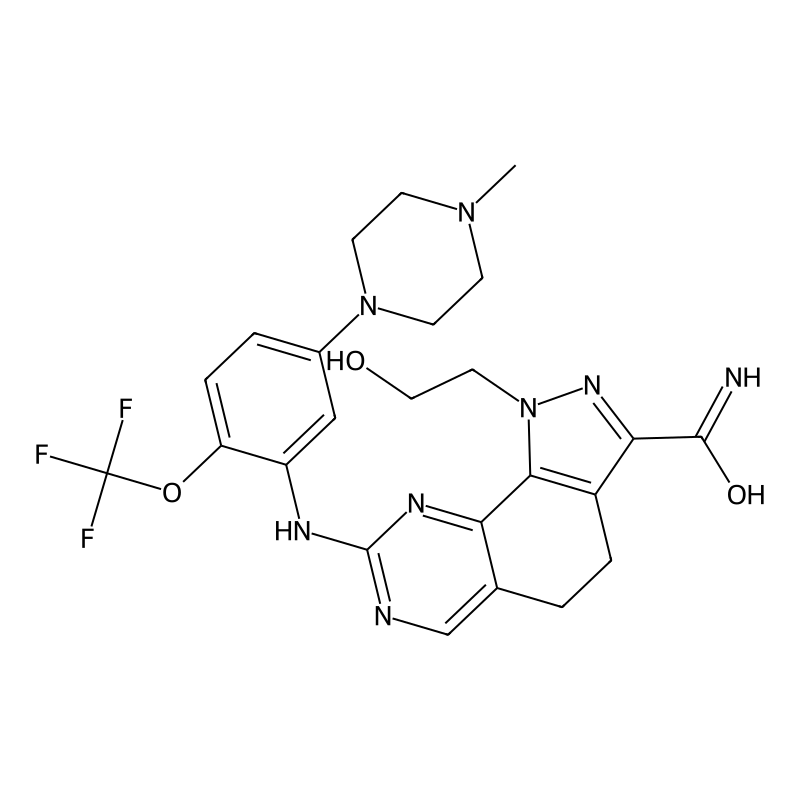

Onvansertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

onvansertib PLK1 inhibitor mechanism of action

Structural Mechanism of PLK1 Inhibition

PLK1 contains two primary domains: an N-terminal kinase domain (KD) and a C-terminal polo-box domain (PBD) connected by an inter-domain linker [1]. The PBD is responsible for subcellular localization and binding to primed substrates. In its inactive state, the PBD interacts with the KD to autoinhibit the kinase.

Onvansertib is an ATP-competitive inhibitor that binds to the kinase domain, blocking PLK1's catalytic activity [2]. This binding prevents the phosphorylation of key substrates and disrupts the regulation of mitotic events.

The following diagram illustrates the structural regulation of PLK1 and the mechanism of inhibition.

Structural states of PLK1 and this compound inhibition mechanism.

Cellular Consequences and Experimental Evidence

Inhibition of PLK1 by this compound disrupts multiple stages of mitosis, leading to several measurable cellular outcomes. The table below summarizes key experimental findings from preclinical studies.

| Cancer Model | Experimental Readout | Key Finding | Source |

|---|---|---|---|

| Group 3 Medulloblastoma | Cell viability, Colony formation, Cell cycle analysis, Apoptosis | IC~50~ in low nanomolar range; induced G2/M arrest, reduced proliferation, increased apoptosis. | [3] |

| Endometrioid Endometrial Cancer | MTT/Proliferation, Cleaved Caspase-3, ROS, JC-1, Wound healing | Dose-dependent inhibition of proliferation; increased apoptosis & cellular stress; reduced adhesion/migration. | [4] |

| Ovarian Carcinoma (Platinum-Resistant) | Animal survival, Tumor weight, γH2AX, Caspase activity | Single-agent this compound inactive in vivo; highly active in combination with gemcitabine or carboplatin. | [5] |

Key Experimental Protocols for Assessing Mechanism

To validate the mechanism of action of a PLK1 inhibitor like this compound in research, the following methodologies are commonly employed.

Cell Viability and Proliferation Assays

- MTT Assay: Used to measure metabolic activity as a proxy for cell viability and proliferation. Cells are treated with serial dilutions of this compound, and the half-maximal inhibitory concentration (IC~50~) is calculated [4].

- Colony Formation Assay: Treated cells are seeded at low density and allowed to grow for 1-2 weeks. Colonies are stained and counted to assess long-term clonogenic survival after drug exposure [3].

Cell Cycle Analysis

- Protocol: Cells are treated with this compound, fixed, and stained with a DNA-binding dye like Propidium Iodide (PI). The DNA content is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases. This compound treatment typically results in a significant accumulation of cells in the G2/M phase [3] [4].

Apoptosis Assays

- Cleaved Caspase-3 Detection: A key effector in apoptosis, cleaved caspase-3 can be detected by Western immunoblotting or specific flow cytometry antibodies in treated cells [4].

- Analysis of Apoptotic Proteins: Western blotting is used to examine shifts in the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic proteins (e.g., BCL-2, MCL1) following treatment [4].

DNA Damage and Mitotic Marker Analysis

- γH2AX Immunofluorescence/ Western Blot: Phosphorylated histone H2AX (γH2AX) is a marker of DNA double-strand breaks. Its levels can be assessed to evaluate DNA damage, often enhanced in combination therapy [5].

- Phospho-Histone H3 (Ser10) Staining: This histone modification is strongly associated with chromatin condensation during mitosis. An increase in pH3-positive cells can indicate mitotic arrest induced by this compound [5].

Synergistic Combinations and Clinical Translation

A prominent feature of this compound is its ability to synergize with other cancer therapies, providing a strong rationale for combination strategies.

- With DNA-Damaging Agents: Preclinical studies in platinum-resistant ovarian cancer patient-derived xenografts (PDXs) showed that while single-agent this compound, gemcitabine, or carboplatin had limited efficacy, the combinations of This compound/gemcitabine and This compound/carboplatin were highly active, significantly increasing survival. The mechanism involves higher and more sustained induction of DNA damage (γH2AX) [5].

- With Microtubule-Targeting Agents: In metastatic triple-negative breast cancer (mTNBC), this compound combined with paclitaxel demonstrated a 40% objective response rate in a Phase 1b trial, with responses seen even in paclitaxel-pretreated patients [6]. Synergy with paclitaxel was also reported in preclinical endometrial cancer models [4].

- With Radiation: In MYC-driven medulloblastoma, this compound acted as a potent radiosensitizer. The combination with radiation increased DNA damage and apoptosis in vitro and led to marked tumor regression in xenograft models, outperforming either treatment alone [3].

Current Clinical Development Status

This compound is currently a clinical-stage asset being evaluated across a range of cancers, primarily in combination with standard-of-care therapies.

| Cancer Indication | Combination Partner(s) | Phase | Notes / Population |

|---|---|---|---|

| Metastatic Colorectal Cancer (mCRC) [7] | FOLFIRI/FOLFOX + Bevacizumab | Phase 2 | 1st-line, RAS-mutated |

| Acute Myeloid Leukemia (AML) [2] | Low-dose Cytarabine or Decitabine | Phase 1/2 | Relapsed/Refractory (R/R) |

| Triple-Negative Breast Cancer (mTNBC) [6] | Paclitaxel | Phase 1b | Heavily pretreated |

| Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC), Small Cell Lung Cancer (SCLC) [7] | Not Specified | Planned/Initiated | Investigator-initiated trials |

References

- 1. Structural regulation of PLK1 activity: implications for cell ... [nature.com]

- 2. Polo-like kinase inhibition as a therapeutic target in acute myeloid... [pmc.ncbi.nlm.nih.gov]

- 3. A novel PLK1 inhibitor this compound effectively sensitizes MYC ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Preclinical Anti-Tumorigenic Effects in ... [onclive.com]

- 5. This compound-Based Second-Line Therapies in ... [pmc.ncbi.nlm.nih.gov]

- 6. Release Details - Cardiff Oncology, Inc. [investors.cardiffoncology.com]

- 7. Cardiff Oncology Announces a Second Patent for the ... [investors.cardiffoncology.com]

Quantitative Data on G2/M Arrest and Anti-tumor Effects

| Cancer Type | Experimental Model | [Onvansertib] Range | Key Findings on G2/M Arrest & Proliferation | Citation |

|---|---|---|---|---|

| Endometrial Cancer | KLE, EC-023 cell lines | 10 - 50 nM | Dose-dependent G2 phase arrest; ↓CDK4, CDK2, c-Myc; Synergy with paclitaxel (CI<1) | [1] [2] [3] |

| Uterine Serous Carcinoma (USC) | ARK-1, SPEC-2 cell lines | 1 - 50 nM | Significant G2 arrest; Synergistic cell proliferation inhibition with paclitaxel (CI<1) | [4] |

| Lung Adenocarcinoma (LUAD) | A549, PC-9 cell lines | ~200 nM | G2/M arrest; ↑ROS; ↓β-catenin/c-Myc protein levels | [5] |

| Ovarian Carcinoma | Ovcar-3, ES-2 cell lines; PDX models | IC₅₀ range | Synergistic/additive with olaparib; Increased G2/M block (up to >50% of cells); ↑DNA damage (γH2AX) & apoptosis | [6] |

| Medulloblastoma | D458, MED411 cell lines; Xenografts | Low nanomolar (IC₅₀) | G2/M arrest; ↓neurosphere formation; ↑apoptosis & DNA damage; Synergy with radiotherapy | [7] |

The mechanistic pathway of this compound can be visualized as follows:

Mechanism of this compound-induced G2/M arrest and downstream effects.

Detailed Experimental Protocols

For researchers looking to replicate these findings, here are the standard methodologies used in the cited studies.

Cell Cycle Analysis by Flow Cytometry

This is the primary method for quantifying the proportion of cells in each cell cycle phase, including G2/M arrest.

- Cell Preparation: Seed cells in 6-well plates (e.g., 3-5×10⁵ cells/well) and allow to adhere for 24 hours [4] [1].

- Treatment: Expose cells to a range of this compound concentrations (e.g., 10-500 nM) for a specified duration, typically 24 hours [4] [1].

- Harvesting & Fixation: Harvest cells using trypsin, wash with PBS, and fix in ice-cold 70-90% methanol for at least 15 minutes [4] [5] [1].

- Staining: Resuspend the fixed cell pellet in a solution containing Propidium Iodide (PI) and RNase.

- Analysis: Analyze samples using a flow cytometer. The distribution of DNA content in the population is used to calculate the percentage of cells in the G1, S, and G2/M phases using software like FlowJo or FCS Express [4] [5] [1].

Assessment of Combination Effects (Synergy)

The Bliss Independence model is commonly used to determine if a drug combination has a synergistic effect.

- Procedure:

- Perform a cell proliferation assay (e.g., MTT or CCK-8) with cells treated with this compound alone, the second drug alone (e.g., paclitaxel, olaparib), and their combination across a range of concentrations [4] [1] [8].

- Calculate the Combination Index (CI) using dedicated software or the Bliss Independence formula.

- Interpretation:

Key Research Implications

- Targeting Vulnerabilities: The efficacy of this compound in models with TP53 mutations (common in USC and other aggressive cancers) suggests a potential therapeutic strategy for tumors lacking functional p53 pathways [4] [6].

- Overcoming Drug Resistance: The demonstrated synergy with PARP inhibitors like olaparib, particularly in olaparib-resistant models, provides a strong rationale for using this compound to overcome or prevent resistance in the clinic [6].

- Broad Clinical Potential: The consistent mechanism and synergy across diverse cancer types (gynecologic, lung, neurological) and with different drug classes (microtubule inhibitors, PARP inhibitors, platinum drugs, radiation) highlight its potential as a versatile backbone for combination therapies [8] [6] [7].

References

- 1. This compound exhibits anti-proliferative and anti-invasive ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound exhibits anti-proliferative and anti-invasive ... [frontiersin.org]

- 3. This compound Induces Preclinical Anti-Tumorigenic Effects in ... [onclive.com]

- 4. This compound inhibits cell proliferation and increases ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits the proliferation and improves ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound treatment overcomes olaparib resistance in ... [nature.com]

- 7. A novel PLK1 inhibitor this compound effectively sensitizes MYC ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound-Based Second-Line Therapies in Combination ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action: ROS Induction and Cellular Stress

Onvansertib exerts its anti-tumor effects primarily by inhibiting Polo-like Kinase 1 (PLK1), a key regulator of cell division. This inhibition triggers a cascade of intracellular events summarized in the diagram below.

This compound mechanism for inducing ROS and cellular stress.

The production of ROS is a critical component of this mechanism. Research across multiple cancer types confirms that this compound treatment significantly enhances intracellular ROS levels, leading to oxidative stress that damages DNA and proteins, and impairs mitochondrial function, thereby activating apoptotic pathways [1] [2] [3].

Key Experimental Findings and Data

The following table summarizes quantitative data on this compound's effects from recent pre-clinical studies.

| Cancer Type | Cell Line(s) | Key Findings Related to ROS & Cellular Stress | Reference |

|---|---|---|---|

| Lung Adenocarcinoma (LUAD) | A549, PC-9 | Induced apoptosis, inhibited proliferation/migration, increased ROS levels, arrested cell cycle at G2/M phase, regulated glycolysis-related genes. | [2] |

| Uterine Serous Carcinoma (USC) | ARK-1, SPEC-2 | Inhibited proliferation, caused G2 arrest, induced cellular stress and apoptosis, caused DNA damage. Synergy with paclitaxel. | [1] |

| Endometrial Cancer (EC) | KLE, EC-023 | Inhibited proliferation, caused G2 arrest, induced cellular stress and apoptosis, inhibited migration/invasion. Synergy with paclitaxel. | [4] |

Experimental Protocols for Assessing Mechanism

To evaluate this compound-induced cellular stress and ROS, standard assays are employed. The workflow below outlines a typical experimental process.

Workflow for assessing this compound-induced cellular stress.

Here are the detailed methodologies for key assays:

- Cell Culture and Treatment: Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% FBS. Cells are seeded in multi-well plates and, after 24 hours, treated with a dose range of this compound (e.g., 0.1-500 nM) for varying durations [4] [1] [2].

- ROS Measurement (DCFH-DA Assay): After this compound treatment (e.g., 6 hours), cells are incubated with 10-15 μM DCFH-DA dye in phenol-red-free media for 30 minutes. This cell-permeable dye is oxidized in the presence of ROS into a fluorescent compound (DCF). Fluorescence intensity is measured at Ex/Em = 485/526 nm using a microplate reader [1] [2].

- Cell Cycle Analysis (Propidium Iodide Staining): Treated cells (e.g., for 24 hours) are harvested, fixed in ice-cold ethanol, and treated with RNase A and Propidium Iodide (PI). The DNA content of cells is analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is quantified using software like FlowJo, with this compound typically causing a significant increase in the G2/M population [4] [1] [2].

- Apoptosis Assay (Annexin V/PI Staining): Cells treated with this compound for 24-48 hours are stained with Annexin V-FITC and Propidium Iodide (PI). The samples are analyzed by flow cytometry to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [2].

- Mitochondrial Membrane Potential (ΔΨm) Assay: Cells are treated with this compound and then stained with fluorescent dyes like TMRM (tetramethylrhodamine methyl ester) or JC-1. A collapse in ΔΨm, indicated by a fluorescence shift, is measured by flow cytometry or fluorescence microscopy, signifying an early step in apoptosis [1] [2].

Research Implications and Future Directions

The induction of ROS is a central mechanism in this compound's anti-cancer activity. This understanding provides several strategic implications:

- Synergistic Combinations: The pro-oxidant effect of this compound can be leveraged with other agents. Pre-clinical data shows synergistic effects when combined with paclitaxel in uterine serous and endometrial cancers [4] [1]. The synergy with bevacizumab is particularly notable, as this compound was found to work in concert with it to shut down tumor angiogenesis [5].

- Overcoming Chemoresistance: By regulating glycolysis-related genes and increasing ROS, this compound has been shown to improve cisplatin sensitivity in lung adenocarcinoma models, presenting a promising strategy to reverse chemoresistance [2].

- Patient Selection Biomarkers: Research suggests that tumors with specific metabolic phenotypes, such as those relying on oxidative phosphorylation (OXPHOS) and the pentose phosphate pathway (PPP), may be more sensitive to PLK1 inhibition, offering a potential avenue for patient stratification [6].

References

- 1. This compound inhibits cell proliferation and increases ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits the proliferation and improves ... [pmc.ncbi.nlm.nih.gov]

- 3. Interplay of oxidative stress , cellular communication and signaling ... [biosignaling.biomedcentral.com]

- 4. This compound exhibits anti-proliferative and anti-invasive ... [frontiersin.org]

- 5. Cardiff Oncology at Guggenheim Conference [investing.com]

- 6. Polo-like kinase 1 inhibitors in refractory colorectal cancer [actr.amegroups.org]

PLK1 Overexpression in Endometrial Cancer: Molecular Mechanisms, Prognostic Significance, and Therapeutic Targeting Strategies

Introduction: PLK1 Biology and Oncogenic Functions

Polo-like kinase 1 (PLK1) is an evolutionarily conserved serine/threonine kinase that functions as a master regulator of mitotic progression and cell division. PLK1 contains two critical functional domains: an N-terminal kinase catalytic domain that phosphorylates target proteins, and a C-terminal polo-box domain (PBD) that mediates subcellular localization through recognition of phosphorylated serine or threonine residues [1] [2]. This structural organization allows PLK1 to phosphorylate specific substrates at precise subcellular locations and time points during the cell cycle, making it an essential regulator of multiple mitotic processes [1]. The expression and activity of PLK1 are tightly regulated throughout the cell cycle, with levels peaking during the G2/M phase followed by rapid degradation after mitosis [1] [2].

In endometrial cancer (EC) and other solid tumors, PLK1 becomes dysregulated and functions as a potent oncogene. The Cancer Genome Atlas (TCGA) data reveals that PLK1 mRNA expression is significantly elevated in uterine corpus endometrial carcinoma (UCEC), showing a 21.3-fold increase compared to normal endometrial tissue [1]. This overexpression is not merely a consequence of increased proliferation but appears to be a driver of tumorigenesis through multiple mechanisms. PLK1 overexpression enables cancer cells to override critical cell cycle checkpoints, promotes genomic instability, inhibits apoptosis, enhances invasive capabilities, and contributes to therapy resistance [3] [1] [2]. The central role of PLK1 in these oncogenic processes has made it an attractive biomarker for prognosis and a promising therapeutic target in endometrial cancer.

Clinical Significance of PLK1 Overexpression in Endometrial Cancer

Prognostic Value and Association with Clinicopathological Features

PLK1 overexpression in endometrial cancer carries significant prognostic implications and correlates with aggressive disease characteristics. Multiple studies have demonstrated that elevated PLK1 expression is associated with higher histological grade, increased invasiveness, and worse clinical outcomes in endometrial cancer patients [3] [4]. immunohistochemical analyses reveal that PLK1 is predominantly localized in the cytoplasm and nucleus of endometrial carcinoma glands, with particularly strong expression observed at the invasive fronts of tumors and in the leading edges of papillary carcinoma structures [4]. This pattern suggests PLK1 plays a role in facilitating local invasion and metastatic spread.

A comprehensive analysis of TCGA data across multiple cancer types positions uterine corpus endometrial carcinoma among the malignancies with the highest fold-change in PLK1 expression compared to normal tissue [1]. The quantitative relationship between PLK1 expression levels and histological grade in endometrial cancer is statistically significant (P<0.0001), indicating its potential value as a diagnostic and prognostic marker [4]. Importantly, unlike general proliferation markers such as Ki-67, PLK1 expression provides independent prognostic information that reflects not only proliferation rate but also the degree of malignancy and invasive potential in endometrial carcinomas [4].

Table 1: PLK1 Expression and Prognostic Significance Across Cancers

| Cancer Type | Fold-Change vs Normal | P-value | Prognostic Association |

|---|---|---|---|

| Endometrial Cancer | 21.3-fold | 1.96E-36 | Higher grade, invasiveness, poor prognosis |

| Cholangiocarcinoma | 24.3-fold | 6.97E-14 | Poor survival |

| Lung Squamous Cell Carcinoma | 20.8-fold | 7.41E-157 | Shorter overall survival |

| Breast Cancer | 11.3-fold | 5.88E-126 | Advanced stage, therapy resistance |

| Hepatocellular Carcinoma | 11.7-fold | 3.59E-40 | Increased recurrence risk |

Comparative Analysis with Other Prognostic Biomarkers

In the evolving landscape of endometrial cancer biomarker research, PLK1 represents one of several promising prognostic indicators. Another well-established biomarker is L1 cell adhesion molecule (L1CAM), a membrane glycoprotein associated with epithelial-to-mesenchymal transition and metastatic spread. A meta-analysis of 17 studies encompassing 7,146 endometrial cancer patients demonstrated that high L1CAM expression is significantly associated with decreased overall survival (HR=2.87, 95% CI: 1.81-4.55, P<0.001) and disease-free survival (HR=3.32, 95% CI: 1.99-5.55, P<0.001) [5]. L1CAM expression also correlates with adverse clinicopathological features, including non-endometrioid histology, high grade, deep myometrial invasion, lymphovascular space invasion, and lymph node metastasis [5].

While both PLK1 and L1CAM serve as indicators of aggressive disease, they appear to function through distinct biological mechanisms. PLK1 primarily drives tumor progression through cell cycle dysregulation and loss of genomic stability, whereas L1CAM facilitates invasion and metastasis through enhancement of migratory capabilities [5] [4]. This mechanistic distinction suggests these biomarkers may provide complementary prognostic information. Currently, evidence regarding the potential interplay between PLK1 and L1CAM in endometrial cancer remains limited, representing an important area for future investigation that could yield insights into disease biology and refine prognostic stratification.

Table 2: Comparison of Key Prognostic Biomarkers in Endometrial Cancer

| Biomarker | Function | Detection Methods | Prognostic Significance | Therapeutic Implications |

|---|---|---|---|---|

| PLK1 | Serine/threonine kinase regulating mitosis | IHC, RT-PCR, RNA-Seq | High grade, invasiveness, poor survival | PLK1 inhibitors (onvansertib) in development |

| L1CAM | Cell adhesion molecule promoting EMT | IHC, microarray | Reduced OS (HR=2.87) and DFS (HR=3.32) | Potential target for antibody-based therapies |

| p53 | Tumor suppressor mutation | IHC, sequencing | Non-endometrioid histology, poor outcome | Guides molecular classification |

| PTEN | Tumor suppressor regulating PI3K pathway | IHC, sequencing | Endometrioid histology, better outcome | Predictive for targeted therapies |

PLK1 Signaling Pathways and Molecular Interactions

The oncogenic functions of PLK1 in endometrial cancer are mediated through its regulation of multiple critical signaling pathways that control cell cycle progression, mitotic entry, chromosome segregation, and cytokinesis. PLK1 serves as a central node in a complex network of molecular interactions that ensure faithful execution of mitosis, and dysregulation of this network contributes to tumorigenesis when PLK1 is overexpressed [6] [7]. The PID_PLK1_PATHWAY gene set includes 46 genes that participate in PLK1-mediated signaling events, highlighting the extensive interactome through which PLK1 exerts its biological functions [6].

A key mechanism through which PLK1 promotes mitotic progression involves activation of the CDK1/Cyclin B complex, the primary driver of G2/M transition. PLK1 phosphorylates and activates Cdc25C, which in turn dephosphorylates and activates CDK1 [1] [2] [7]. Additionally, PLK1 directly phosphorylates Cyclin B1, promoting its nuclear accumulation and further enhancing CDK1 activity [7]. During mitosis, PLK1 regulates centrosome maturation through phosphorylation of substrates such as Nlp and Kizuna, facilitating microtubule nucleation and bipolar spindle formation [2]. PLK1 also localizes to kinetochores where it phosphorylates Bub1, BubR1, and INCENP to regulate spindle assembly checkpoint signaling and ensure proper chromosome alignment [2] [7].

Recent research has revealed that post-translational modifications of PLK1 itself represent a critical layer of regulation that becomes dysregulated in endometrial cancer. Specifically, O-GlcNAcylation of PLK1 at threonine 291 (T291) promotes its ubiquitination and degradation, serving as a natural brake on PLK1 activity [8]. Notably, TCGA data identifies T291N as a recurrent mutation in uterine serous carcinoma, and both T291A and T291N mutations decrease PLK1 O-GlcNAcylation, resulting in increased PLK1 stability, misaligned chromosomes during mitosis, and enhanced tumor formation in mouse xenograft models [8]. This mechanism illustrates how both PLK1 overexpression and specific mutations that enhance its stability can drive endometrial tumorigenesis.

PLK1 Signaling Pathway in Endometrial Cancer: This diagram illustrates the central role of PLK1 in regulating multiple aspects of mitotic progression and how its dysregulation contributes to tumorigenesis through genomic instability.

Therapeutic Targeting of PLK1 in Endometrial Cancer

PLK1 Inhibitors: Mechanism and Clinical Development

The compelling evidence for PLK1 as a driver of endometrial tumorigenesis has stimulated extensive efforts to develop targeted PLK1 inhibitors for cancer therapy. These inhibitors can be broadly categorized into three classes: (1) ATP-competitive inhibitors that target the kinase domain, (2) allosteric inhibitors that block substrate binding to the kinase domain, and (3) polo-box domain inhibitors that interfere with PLK1 localization [2]. Among these, the ATP-competitive inhibitors have advanced most extensively in clinical development. BI 2536 was one of the first highly specific ATP-competitive PLK1 inhibitors identified, demonstrating potent activity with an IC50 of 0.83 nM and 1000-fold selectivity for PLK1 over 63 other kinases [2]. This compound induces mitotic arrest and apoptosis in various tumor models and has progressed to phase I clinical trials for advanced solid tumors [2].

This compound is a novel, oral, highly selective ATP-competitive PLK1 inhibitor that has demonstrated significant anti-tumor activity in preclinical models of multiple cancers, including acute myeloid leukemia, medulloblastoma, ovarian cancer, breast cancer, and colon cancer [3]. In endometrial cancer models, this compound exhibits potent anti-proliferative effects with IC50 values in the low nanomolar range (approximately 10-20 nM) in cell lines such as KLE and EC-023 [3]. Treatment with this compound promotes G2/M phase cell cycle arrest, induces cellular stress and apoptosis through caspase-3 activation, and significantly inhibits cellular migration and invasion capabilities in endometrial cancer cells [3]. Importantly, in vivo studies using the LKB1fl/fl p53fl/fl mouse model of endometrial cancer demonstrated that this compound treatment for four weeks significantly reduced tumor growth, supporting its potential clinical utility [3].

Combination Therapy Strategies and Clinical Trial Evidence

The therapeutic potential of PLK1 inhibitors appears particularly promising in combination strategies with conventional chemotherapeutic agents. In endometrial cancer models, combined treatment with this compound and paclitaxel resulted in synergistic inhibition of cell proliferation, suggesting potential clinical benefits for this combination [3]. This synergistic effect aligns with findings in other cancer types, where this compound in combination with paclitaxel exhibited synergistic activity in breast and ovarian cancer models and improved cisplatin resistance in lung and head and neck squamous cell carcinomas [3]. The mechanistic basis for this synergy may involve PLK1 inhibition impairing the repair of taxane-induced mitotic damage, thereby enhancing mitotic catastrophe and apoptosis.

Several phase 1b/2 clinical trials have evaluated PLK1 inhibitors in combination regimens across different cancer types. In acute myeloid leukemia (AML) and colorectal cancer, this compound combined with standard chemotherapeutic agents has shown promising clinical activity with generally tolerable safety profiles [3]. These clinical findings, coupled with the strong preclinical rationale, support the further evaluation of PLK1 inhibitors in endometrial cancer, particularly in patients with high-risk features or recurrent disease. Based on the available evidence, potential predictive biomarkers for response to PLK1 inhibitors include high PLK1 expression itself, specific PLK1 mutations such as T291N that enhance protein stability, and possibly deficiencies in DNA damage repair pathways that would augment the effects of mitotic disruption [8].

Table 3: PLK1 Inhibitors in Cancer Therapy

| Inhibitor | Mechanism | Development Stage | Key Findings in Endometrial Cancer |

|---|---|---|---|

| This compound | ATP-competitive | Phase 1b/2 | IC50 ~10-20 nM; synergizes with paclitaxel; reduces tumor growth in mice |

| BI 2536 | ATP-competitive | Phase 1 | IC50 0.83 nM; 1000-fold selectivity for PLK1; induces mitotic arrest and apoptosis |

| ON01910 | Non-ATP competitive | Phase 1 | IC50 9-10 nM; induces apoptosis in tumor cell lines |

| Poloxin | Polo-box domain targeter | Preclinical | First PBD inhibitor; proof of concept for novel targeting approach |

Experimental Methodologies for PLK1 Research

Assessing PLK1 Expression and Functional Effects

The evaluation of PLK1 in endometrial cancer research employs a comprehensive set of experimental methodologies that enable quantification of expression, assessment of functional effects, and determination of therapeutic responses. For PLK1 expression analysis, multiple techniques can be utilized depending on the specific research question and available materials. RNA-based methods include quantitative real-time PCR (qRT-PCR) and RNA sequencing, with primer sequences for PLK1 amplification being: forward 5'-CGAGGACAACGACTTCGTGTT-3' and reverse 5'-ACAATTTGCCGTAGGTAGTATCG-3' [9]. At the protein level, western blotting and immunohistochemistry (IHC) are widely employed, with IHC particularly valuable for assessing spatial distribution patterns within tumor tissues and correlation with pathological features [9] [4]. The standard protocol for western blotting involves protein extraction, quantification, separation by SDS-PAGE (10% gel), transfer to PVDF membranes, blocking, incubation with primary anti-PLK1 antibody (e.g., A2548 from Abclonal), followed by appropriate secondary antibodies, and detection using enhanced chemiluminescence [9].

For functional characterization of PLK1 in endometrial cancer cells, a panel of well-established cell-based assays is recommended. The MTT cell proliferation assay provides quantitative assessment of anti-proliferative effects, typically performed by plating cells (e.g., 4,000 cells/well in 96-well plates), treating with PLK1 inhibitors for 72 hours, adding MTT reagent (5 mg/mL), incubating for 1 hour, dissolving formazan crystals with DMSO, and measuring absorbance at 562 nm [3]. Colony formation assays evaluate long-term reproductive viability by seeding cells at low density (400-800 cells/well in 6-well plates), treating with compounds for 48 hours, then culturing for 10-14 days with regular medium changes before fixing with methanol, staining with 0.5% crystal violet, and quantifying colonies using ImageJ software [3]. Cell cycle analysis employs flow cytometry after propidium iodide staining, while apoptosis induction can be assessed through cleaved caspase-3 ELISA assays measuring fluorescence after substrate incubation [3]. Migration and invasion capabilities can be evaluated using transwell assays with or without Matrigel coating.

Assessment of Therapeutic Responses and Combination Effects

The evaluation of therapeutic responses to PLK1 inhibitors, both as single agents and in combination with other treatments, requires specialized experimental approaches. For combination studies with chemotherapeutic agents like paclitaxel, the Bliss independence model is commonly used to determine synergistic, additive, or antagonistic effects, calculated as combination index (CI) where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [3]. In vivo validation typically utilizes mouse models of endometrial cancer, such as the LKB1fl/fl p53fl/fl genetically engineered model or patient-derived xenografts, with treatment duration of approximately 4 weeks and regular measurement of tumor dimensions to calculate tumor volume [3].

Advanced methodologies for investigating PLK1 functions include RNA interference (siRNA or shRNA) to deplete PLK1 expression, mass spectrometry-based analyses of post-translational modifications (e.g., O-GlcNAcylation, ubiquitination), and live-cell imaging to examine mitotic defects following PLK1 inhibition [8] [2]. For translational studies, correlation of PLK1 expression with clinical outcomes utilizes statistical analysis of patient survival data, typically employing Kaplan-Meier curves with log-rank test for comparison between high and low expression groups, and Cox proportional hazards models for multivariate analysis incorporating clinicopathological variables [9].

Experimental Workflow for PLK1 Research: This diagram outlines a systematic approach for investigating PLK1 in endometrial cancer, from initial expression analysis to functional characterization and therapeutic testing.

Future Directions and Research Opportunities

The investigation of PLK1 in endometrial cancer continues to evolve, with several promising research directions emerging. One significant area involves understanding the molecular determinants of response to PLK1 inhibitors, which would enable better patient selection and improve therapeutic outcomes. The identification of the T291N mutation in uterine serous carcinoma as a stabilizing modification that increases PLK1 protein levels suggests that specific PLK1 mutations may serve as predictive biomarkers for response to PLK1-directed therapies [8]. Additionally, comprehensive profiling of endometrial tumors for PLK1 expression, mutation status, and functional activation may help identify subsets most likely to benefit from PLK1 inhibition.

Another important research direction involves exploring rational combination therapies that can enhance the efficacy of PLK1 inhibitors while potentially overcoming resistance mechanisms. Based on the synergistic effects observed with paclitaxel in preclinical models [3], clinical evaluation of this combination in endometrial cancer appears warranted, particularly for patients with recurrent or high-risk disease. Other promising combination partners may include DNA-damaging agents, PARP inhibitors for tumors with homologous recombination deficiencies, or immunotherapeutic approaches, though these require systematic preclinical evaluation. Furthermore, the development of next-generation PLK1 inhibitors with improved therapeutic indices, alternative mechanisms of action (such as polo-box domain targeting), or enhanced blood-brain barrier penetration for managing metastatic disease represents an active area of investigational drug development [2].

From a translational perspective, future studies should focus on validating PLK1 as a clinical biomarker in well-characterized patient cohorts with associated clinical outcome data. The development of standardized assays for PLK1 assessment in clinical samples, determination of optimal cutoff values for prognostic stratification, and integration of PLK1 testing into multi-marker molecular classification schemes would facilitate its implementation in routine clinical practice. As targeted therapies against PLK1 advance in clinical development, parallel efforts to understand and monitor potential mechanisms of resistance, such as compensatory activation of parallel signaling pathways or emergence of secondary mutations, will be crucial for maximizing the long-term clinical benefits of PLK1-directed approaches in endometrial cancer management.

Conclusion

PLK1 overexpression represents a key oncogenic driver in endometrial cancer, contributing to aggressive disease behavior through disruption of normal cell cycle control, promotion of genomic instability, and enhancement of invasive capabilities. The consistent association between elevated PLK1 levels and poor clinical outcomes supports its utility as a prognostic biomarker that could potentially enhance risk stratification in endometrial cancer patients. The compelling preclinical evidence for PLK1 inhibitors, particularly the synergistic activity observed when combining this compound with paclitaxel, provides a strong rationale for clinical evaluation of this therapeutic strategy in endometrial cancer.

References

- 1. PLK1, A Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The balance of Polo-like kinase 1 in tumorigenesis | Cell Division [celldiv.biomedcentral.com]

- 3. Frontiers | this compound exhibits anti-proliferative and anti-invasive... [frontiersin.org]

- 4. Polo-like kinase (PLK) expression in endometrial carcinoma [sciencedirect.com]

- 5. High L1CAM expression predicts poor prognosis of patients with... [pmc.ncbi.nlm.nih.gov]

- 6. Human Gene Set: PID_PLK1_PATHWAY [gsea-msigdb.org]

- 7. PLK1 signaling events Gene Set [maayanlab.cloud]

- 8. Polo-like kinase 1 (PLK1) O-GlcNAcylation is essential for ... [pmc.ncbi.nlm.nih.gov]

- 9. Polo-like kinase 1 as a biomarker predicts the prognosis ... [pmc.ncbi.nlm.nih.gov]

onvansertib synthetic lethality KRAS mutation

Core Mechanism of Synthetic Lethality

Synthetic lethality occurs when disruption of two genes leads to cell death, while disruption of either alone does not. In this context, the presence of an oncogenic KRAS mutation and the pharmacological inhibition of PLK1 by onvansertib creates this lethal combination [1] [2].

- PLK1's Role: Polo-like kinase 1 (PLK1) is a serine/threonine kinase that is crucial for regulating cell cycle progression, particularly mitotic entry, spindle formation, and DNA damage response [1] [3]. It is frequently overexpressed in cancers.

- KRAS Mutation Effect: KRAS mutations result in constitutive activation of downstream signaling pathways like MAPK, driving uncontrolled proliferation and survival. They also create a dependency on certain cellular processes, including cell cycle regulation.

- Synthetic Lethal Interaction: Preclinical studies indicate that cancer cells harboring KRAS mutations exhibit a heightened reliance on PLK1 for survival. Inhibiting PLK1 with this compound in these specific cells disrupts vital mitotic processes, leading to cell cycle arrest, stress, and apoptosis, whereas KRAS wild-type cells are less affected [4] [2]. Furthermore, in KRAS-mutant irinotecan-resistant models, this compound was shown to re-sensitize tumors to irinotecan, a component of the FOLFIRI chemotherapy regimen [2].

The diagram below illustrates this synergistic two-step inhibition approach.

Diagram: this compound induces synthetic lethality in KRAS-mutant cancer cells by inhibiting PLK1, disrupting essential mitotic processes and leading to cell death.

Supporting Preclinical & Clinical Evidence

The synthetic lethal strategy has been evaluated across multiple studies, from in vitro models to human clinical trials.

Quantitative Data Summary

The table below summarizes key efficacy data from clinical trials of this compound in combination with standard-of-care therapy for KRAS-mutant mCRC.

| Trial Phase / Setting | Patient Population | Regimen | Confirmed ORR (%) | Median PFS (Months) | Source |

|---|---|---|---|---|---|

| Phase Ib (2nd-line) [4] | KRAS-mutant mCRC | This compound + FOLFIRI/Bev | 44 | - | - |

| Phase II (2nd-line) [1] | All Patients | This compound + FOLFIRI/Bev | 26.4 | - | - |

| Phase II (2nd-line) [1] | Bevacizumab-Naïve | This compound + FOLFIRI/Bev | 76.9 | 14.9 | - |

| Phase II (2nd-line) [1] | Bevacizumab-Exposed | This compound + FOLFIRI/Bev | 10.0 | 6.6 | - |

| Randomized Phase II (1st-line) [5] | RAS-mutant mCRC | FOLFIRI/FOLFOX/Bev (Control) | 33 | - | - |

| Randomized Phase II (1st-line) [5] | RAS-mutant mCRC | This compound (20mg) + SOC | 50 | - | - |

| Randomized Phase II (1st-line) [5] | RAS-mutant mCRC | This compound (30mg) + SOC | 64 | - | - |

Abbreviations: ORR, Objective Response Rate; PFS, Progression-Free Survival; FOLFIRI, Fluorouracil, Leucovorin, and Irinotecan; Bev, Bevacizumab; SOC, Standard of Care (FOLFIRI or FOLFOX with Bevacizumab).

Key Findings from the Data

- Efficacy in Second-Line Setting: The phase II trial demonstrated a notable ORR of 26.4% in the overall population, which is a meaningful improvement over historical benchmarks in this difficult-to-treat population [1]. A post-hoc analysis revealed a dramatic differential response based on prior bevacizumab exposure, with bevacizumab-naïve patients achieving a remarkably high ORR of 76.9% and a median PFS of 14.9 months [1].

- Translational Insight: Translational research suggests that prior bevacizumab exposure may contribute to resistance mechanisms against the this compound combination, while this compound itself can inhibit the hypoxia pathway and exhibit synergistic anti-angiogenic activity with bevacizumab [1].

- Promising First-Line Activity: Early data from the ongoing randomized phase II trial (CRDF-004) in the first-line setting shows a dose-dependent increase in ORR with the addition of this compound to standard chemotherapy, further supporting its clinical potential [5].

Experimental Models & Methodologies

The evidence for this compound's activity is rooted in specific experimental protocols.

In Vitro Models: Studies often use KRAS-mutant human CRC cell lines (e.g., HCT116, SW620, LoVo, DLD-1) and their KRAS wild-type isogenic counterparts. Assays include:

- Proliferation (MTT) Assays: Cells are plated and treated with a dose range of this compound (e.g., 0.1–500 nM) for 72 hours to determine the half-maximal inhibitory concentration (IC50) and demonstrate greater potency in KRAS-mutant cells [4] [3].

- Cell Cycle Analysis: Treated cells are fixed, stained with propidium iodide, and analyzed by flow cytometry to confirm G2/M phase arrest [3].

- Apoptosis Assays: Cleaved caspase-3 is measured via ELISA in cell lysates after this compound treatment to quantify induction of apoptosis [3].

In Vivo Models: The combination's efficacy is frequently tested in KRAS-mutant patient-derived xenograft (PDX) models or cell line-derived xenografts (e.g., HCT116) established in immunocompromised mice. Animals are treated with this compound, irinotecan, or their combination, with tumor volume monitored to demonstrate synergistic antitumor activity [4] [2].

Clinical Trial Biomarker Analysis: In clinical trials, circulating tumor DNA (ctDNA) is isolated from patient blood samples at baseline and serially during treatment (e.g., after Cycle 1). Droplet Digital PCR (ddPCR) is used to quantify the KRAS mutant allelic frequency (MAF). A significant early decrease in KRAS MAF is correlated with radiographic tumor response, validating its potential as a pharmacodynamic biomarker [1] [6].

Positioning in the KRAS-Mutant mCRC Landscape

The following diagram places this compound's mechanism within the broader context of KRAS-directed therapy strategies.

Diagram: this compound represents a synthetic lethality approach, distinct from direct KRASG12C inhibitors or downstream pathway inhibitors.

Key Takeaways for Researchers

- Promising Clinical Profile: this compound demonstrates clinically meaningful efficacy in KRAS-mutant mCRC, with particularly high response rates in bevacizumab-naïve patients and encouraging early data in the first-line setting [1] [5].

- Defined Biological Mechanism: The synthetic lethality between PLK1 inhibition and KRAS mutation provides a strong mechanistic rationale for continued drug development [1] [4] [2].

- Critical Contextual Factor: Prior bevacizumab exposure is a crucial factor influencing treatment efficacy, a key consideration for future trial design and potential clinical application [1].

- Validated Biomarker: Early reduction in KRAS-mutant ctDNA levels is a clinically relevant pharmacodynamic biomarker for assessing target engagement and predicting treatment response [1] [6].

References

- 1. This compound in Combination With Chemotherapy and ... [pmc.ncbi.nlm.nih.gov]

- 2. KRAS inhibition in metastatic colorectal cancer – An update [pmc.ncbi.nlm.nih.gov]

- 3. This compound exhibits anti-proliferative and anti-invasive ... [frontiersin.org]

- 4. This compound in Combination with FOLFIRI and ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Shows Promising Early Efficacy in First-Line ... [targetedonc.com]

- 6. This compound Plus FOLFIRI/Bevacizumab Generates ... [onclive.com]

Summary of In Vitro Anti-Proliferative Activity of Onvansertib

| Cancer Type | Cell Line(s) Used | IC₅₀ / Effective Concentration Range | Key Assays and Observations | Citation |

|---|---|---|---|---|

| Lung Adenocarcinoma (LUAD) | A549, PC-9 | ~200 nM (used in colony formation) | CCK-8 assay, colony formation assay. Induced G2/M phase arrest, apoptosis, inhibited proliferation/migration. | [1] |

| Endometrial Cancer (EC) | KLE, EC-023 | IC₅₀: ~20-30 nM | MTT assay, colony formation, flow cytometry for cell cycle/apoptosis. Caused G2 arrest, induced caspase-3 cleavage, ROS. | [2] [3] |

| Medulloblastoma (Group 3) | D458, D425, MED411 | IC₅₀: Low nanomolar range (specific values in study) | Cell viability (ATPlite), extreme limiting dilution assay. Caused G2/M arrest, reduced stem cell renewal. | [4] |

| Ovarian Cancer | Ovcar-3, ES-2 | Synergy with PARP inhibitors (e.g., Olaparib) | Testing for synergy/additive effect with other drugs. Combination caused G2/M block, increased DNA damage (γH2AX), apoptosis. | [5] |

Detailed Experimental Protocols

Here are the methodologies for key assays used in the studies, which you can adapt for your work.

Cell Viability and Proliferation Assays

CCK-8 Assay (for LUAD) [1]:

- Cell Seeding: Seed cells (e.g., A549, PC-9) in 96-well plates at a density of 5,000 cells/well.

- Drug Treatment: Treat with a concentration gradient of onvansertib (e.g., 0-500 nM) for a desired duration (e.g., 72 hours).

- Viability Measurement: Add CCK-8 reagent and incubate for 1-4 hours. Measure the optical density (OD) at 450 nm using a spectrophotometer.

- Data Analysis: Calculate cell viability as a percentage of the control (DMSO-treated) group and determine IC₅₀ values using software like GraphPad Prism.

MTT Assay (for Endometrial Cancer) [2] [3]:

- Cell Seeding: Plate cells (e.g., KLE, EC-023) in 96-well plates at 4,000 cells/well.

- Drug Treatment: After 24 hours, treat with this compound (e.g., 0.1-500 nM) for 72 hours.

- Viability Measurement: Add 5 μL of MTT solution (5 mg/mL) to each well and incubate for 1 hour. Dissolve the resulting formazan crystals with 100 μL DMSO.

- Data Analysis: Measure absorbance at 562 nm. Calculate the percentage of cell proliferation inhibition and IC₅₀ value.

Colony Formation Assay [1] [2]:

- Cell Seeding: Seed cells at a low density (400-800 cells/well in 6-well plates).

- Drug Treatment: Treat cells with this compound (e.g., 10-50 nM) for 48-72 hours, then replace with fresh drug-free medium.

- Culture and Stain: Culture for 10-14 days, changing medium regularly. Then, fix cells with methanol and stain with 0.5% crystal violet.

- Data Analysis: Image the plates and quantify the number and size of colonies using image analysis software like ImageJ.

Mechanistic Studies

Cell Cycle Analysis by Flow Cytometry [1] [2]:

- Treatment and Harvest: Treat cells with this compound for 24 hours. Collect and wash cells with PBS.

- Fixation and Staining: Fix cells in 70% ice-cold ethanol. Then, resuspend cells in a solution containing propidium iodide (PI) and RNase A.

- Analysis: Analyze DNA content using a flow cytometer (e.g., BD FACSCanto II). Use software (e.g., FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

- Staining: Harvest drug-treated cells and stain with Annexin V-FITC and PI using a commercial kit.

- Analysis: Analyze by flow cytometry to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

- Additional Methods: Apoptosis can also be confirmed by Western blot analysis of cleaved caspase-3 and cleaved PARP, or by ELISA for cleaved caspase-3 [2] [5].

Mechanism of Action & Signaling Pathways

The following diagram illustrates the primary mechanisms by which this compound exerts its anti-tumor effects in vitro, as identified across multiple studies.

This diagram shows how this compound, by inhibiting PLK1, causes mitotic catastrophe and cell cycle arrest, leading to apoptosis and proliferation halt. It also highlights its role in DNA damage and synergy with other therapies.

Key Considerations for Experimental Design

- Combination Therapy is Promising: The data strongly suggests evaluating this compound in combination with other agents like chemotherapeutics (paclitaxel, FOLFIRI), PARP inhibitors (olaparib), or radiation, as these often show synergistic effects [2] [5].

- Monitor Key Pharmacodynamic Markers: To confirm the mechanism of action in your models, assess biomarkers like:

- Cell Cycle: Increased G2/M population (by PI staining).

- Apoptosis: Increased Annexin V positivity, cleaved caspase-3, and cleaved PARP.

- DNA Damage: Elevated levels of γH2AX (by flow cytometry or immunofluorescence) [5].

- Plk1 Pathway: Downregulation of Plk1-dependent signaling proteins like β-catenin and c-Myc [1].

References

- 1. This compound inhibits the proliferation and improves ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound exhibits anti-proliferative and anti-invasive ... [frontiersin.org]

- 3. This compound exhibits anti-proliferative and anti-invasive ... [pmc.ncbi.nlm.nih.gov]

- 4. A novel PLK1 inhibitor this compound effectively sensitizes MYC-driven... [pmc.ncbi.nlm.nih.gov]

- 5. This compound treatment overcomes olaparib resistance in ... [nature.com]

Onvansertib Dosing Schedules in Clinical Trials

| Trial Identifier / Phase | Cancer Type & Line of Therapy | Onvansertib Dose & Schedule | Combination Regimen (SoC) | SoC Administration Schedule |

|---|---|---|---|---|

| CRDF-004 (Phase 2) [1] [2] | 1st-line RAS-mutated mCRC | 20 mg or 30 mg, Days 1-5 & 15-19 of a 28-day cycle | FOLFOX or FOLFIRI + Bevacizumab [1] | Days 1 & 15 of a 28-day cycle [1] |

| NCT03829410 (Phase 2) [3] [4] [5] | 2nd-line KRAS-mutated mCRC | 15 mg/m², Days 1-5 & 15-19 of a 28-day cycle | FOLFIRI + Bevacizumab [3] | Days 1 & 15 of a 28-day cycle [4] |

| NCT03829410 (Phase 1b) [6] | 2nd-line KRAS-mutated mCRC | 12, 15, 18 mg/m², Days 1-5 & 14-19 of a 28-day cycle | FOLFIRI + Bevacizumab [6] | Days 1 & 15 of a 28-day cycle [6] |

Experimental Protocol & Key Findings

For researchers designing clinical trials or translational studies, the following protocol details and key efficacy data are essential.

Patient Population and Treatment Administration

- Target Population: Patients with histologically confirmed KRAS or NRAS-mutated mCRC. Key exclusion criteria include microsatellite instability-high (MSI-H) status, BRAF V600E mutation, and more than one prior line of therapy for metastatic disease [4].

- Drug Administration:

- Dose Modification: The FU bolus and leucovorin could be omitted at the investigator's discretion. The 18 mg/m² dose was determined to exceed the maximum tolerated dose (MTD), establishing 15 mg/m² as the recommended phase 2 dose (RP2D) [4] [6].

Key Efficacy Outcomes

Recent trials have demonstrated promising efficacy, with outcomes significantly influenced by prior bevacizumab exposure.

Table 1: Efficacy Outcomes from Phase 2 Trials

| Trial Population | Confirmed Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Duration of Response (mDOR) |

|---|---|---|---|

| 2nd-Line (All Patients, n=53) [3] [5] | 26.4% (95% CI, 15.3 to 40.3) | 8.4 months | 11.7 months (95% CI, 9.4 to NR) |

| 2nd-Line, Bevacizumab-Naïve (n=13) [3] [4] | 76.9% | 14.9 months | Not Reported |

| 2nd-Line, Prior Bevacizumab (n=40) [3] [4] | 10.0% | 6.6 months | Not Reported |

| 1st-Line (30 mg dose, n=37) [1] [2] | 49% | Not Reached (Trend favored 30 mg) | Not Reported |

Supporting Translational Data Protocol

- ctDNA Analysis for Response Prediction:

- Methodology: Blood samples are collected at baseline (Cycle 1, Day 1, pre-dose) and on treatment (Day 1 of subsequent cycles). KRAS-mutant allelic frequency (MAF) is quantified using droplet digital PCR (ddPCR) [6].

- Application: A ≥90% decrease in KRAS-MAF after the first cycle of treatment is strongly predictive of treatment efficacy, associated with a significantly higher ORR (55.0% vs 3.7%) and longer PFS (12.6 vs 5.8 months) [5].

- Mechanistic Insights: Translational findings suggest that prior bevacizumab exposure may contribute to this compound resistance. Preclinical models indicate that this compound inhibits the hypoxia pathway and exhibits synergistic antitumor activity when combined with bevacizumab through enhanced inhibition of angiogenesis [3] [4].

The following diagram illustrates the proposed mechanism of action and translational research workflow based on the trial findings.

Application Notes for Protocol Development

- Dosing Selection: For first-line mCRC trials, the 30 mg flat dose shows a dose-dependent improvement in ORR and is a key candidate for future registrational studies [1] [2]. For second-line therapy, the established RP2D is 15 mg/m² [3] [6].

- Patient Stratification: Prior bevacizumab exposure is a critical stratification factor. The efficacy of the combination is markedly superior in bevacizumab-naïve patients [3] [4].

- Response Monitoring: Incorporating longitudinal ctDNA analysis using ddPCR to track KRAS-MAF is a robust and early biomarker for predicting long-term treatment efficacy and potentially guiding patient management [6] [5].

- Safety Profile: The most common treatment-emergent adverse event associated with this compound is neutropenia [1] [4]. The combination regimen is generally well-tolerated with no unexpected major toxicities [2].

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further specifics on biomarker assay protocols or preclinical models, feel free to ask.

References

- 1. First-Line this compound Plus Bevacizumab and Chemo ... [onclive.com]

- 2. This compound Exhibits Encouraging Responses in RAS- ... [cancernetwork.com]

- 3. A Single-Arm, Phase II Trial [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in Combination With Chemotherapy and ... [pmc.ncbi.nlm.nih.gov]

- 5. “Very Promising” for KRAS-Mutant Metastatic CRC [cancertherapyadvisor.com]

- 6. This compound in Combination with FOLFIRI and ... [pubmed.ncbi.nlm.nih.gov]

onvansertib combination with FOLFIRI and bevacizumab

Clinical Application Notes

The polo-like kinase 1 (PLK1) inhibitor onvansertib represents a novel therapeutic strategy for targeting RAS-mutated metastatic colorectal cancer (mCRC), a patient population with historically limited treatment options. The following notes summarize the key clinical findings and mechanistic rationale for its combination with standard-of-care (SoC) regimens.

Mechanism of Action and Rationale for Combination

- PLK1 Inhibition: this compound is a highly selective, ATP-competitive inhibitor of Polo-like Kinase 1 (PLK1), a serine/threonine kinase that functions as a master regulator of mitotic entry, progression, and completion [1]. By disrupting PLK1 activity, this compound induces mitotic arrest, chromosome missegregation, and apoptosis in rapidly dividing cancer cells.

- Synthetic Lethality with KRAS: Preclinical models have demonstrated a synthetic lethal interaction between PLK1 inhibition and KRAS mutations. KRAS-mutant colorectal cancer (CRC) cells show significantly greater sensitivity to this compound-induced cell death compared to isogenic KRAS wild-type cells [1].

- Chemotherapy Synergy: this compound exhibits synergistic antitumor activity when combined with irinotecan, as demonstrated in KRAS-mutant xenograft models [1]. This provides a strong rationale for its combination with FOLFIRI.

- Antiangiogenic Interplay: Translational studies suggest this compound inhibits the hypoxia signaling pathway. When combined with the VEGF-inhibitor bevacizumab, it results in enhanced inhibition of angiogenesis [2].

Efficacy and Clinical Data Summary

Clinical trials have evaluated this compound in combination with FOLFIRI/bevacizumab in both second-line and first-line settings for KRAS-mutant mCRC, with efficacy data summarized in the table below.

Table 1: Summary of Clinical Efficacy Across Trials

| Trial Phase & Setting | Patient Population | Regimen | Confirmed ORR (%) | Median PFS | Reference |

|---|---|---|---|---|---|

| Phase Ib (2nd-line) | KRAS-mutant mCRC, prior oxaliplatin | This compound (12-18 mg/m²) + FOLFIRI/Bev | 44.0 | 9.5 months (mDOR) | [1] |

| Phase II (2nd-line) | KRAS-mutant mCRC | This compound (15 mg/m²) + FOLFIRI/Bev | 26.4 (Overall) | 8.4 months (Overall) | [2] [3] |

| Phase II (2nd-line) | KRAS-mutant mCRC, Bev-Naïve | This compound (15 mg/m²) + FOLFIRI/Bev | 76.9 | 14.9 months | [2] [3] |

| Randomized Phase II (1st-line) | RAS-mutant mCRC, All Patients | FOLFIRI/FOLFOX + Bev (SoC Control) | 30.0 | Median not reached | [4] [5] |

| Randomized Phase II (1st-line) | RAS-mutant mCRC, All Patients | This compound (20 mg) + SoC | 42.0 | Trend favoring this compound 30mg | [4] [5] |

| Randomized Phase II (1st-line) | RAS-mutant mCRC, All Patients | This compound (30 mg) + SoC | 49.0 | Trend favoring this compound 30mg | [4] [5] |

Key Efficacy Insights:

- Impact of Prior Bevacizumab: A pivotal post-hoc analysis of the second-line phase II trial revealed a dramatic difference in outcomes based on prior bevacizumab exposure. Bevacizumab-naïve patients achieved a remarkably high ORR of 76.9% and median PFS of 14.9 months, compared to 10.0% ORR and 6.6 months PFS in patients previously treated with bevacizumab [2] [3]. This suggests prior bevacizumab may contribute to resistance mechanisms.

- Dose-Dependent Response: Data from the first-line CRDF-004 trial indicates a clear dose-dependent improvement in efficacy. The confirmed ORR increased from 42% with the 20 mg dose to 49% with the 30 mg dose, alongside deeper tumor regressions and a trend toward improved PFS [4].

- Early Tumor Shrinkage: In the first-line setting, the 30 mg this compound dose cohort also showed superior rates of early tumor shrinkage (ETS) and depth of response (DpR), which are established predictors of long-term progression-free survival in mCRC [4].

Safety and Tolerability Profile

The combination of this compound with FOLFIRI and bevacizumab has demonstrated a manageable and predictable safety profile across trials.

- Most Common Adverse Events: The most frequent treatment-emergent adverse events (AEs) of any grade include fatigue, neutropenia, nausea, diarrhea, and stomatitis [3].

- Hematologic Toxicity: Neutropenia is the most common grade 3/4 AE and the most frequent treatment-related serious AE [2] [1] [6]. This is consistent with the bone marrow suppressive effects of the FOLFIRI backbone and this compound.

- General Tolerability: The regimen is generally well-tolerated. The phase Ib trial established the recommended phase II dose (RP2D) at 15 mg/m² [1], while the more recent first-line trial utilizes flat doses of 20 mg and 30 mg with no new or unexpected toxicities reported [4] [5].

Experimental Protocols

Clinical Dosing and Administration Protocol

The following protocol is derived from the second-line phase II trial [2] [3] and the first-line CRDF-004 trial design [4] [5].

Table 2: Detailed Clinical Dosing Schedule

| Component | Dose and Route | Schedule (28-Day Cycle) | Notes |

|---|

| This compound | Second-line: 15 mg/m² orally once daily First-line: 20 mg or 30 mg orally once daily | Days 1-5 and Days 15-19 | Fasting conditions recommended (e.g., 1 hour before or 2 hours after meals). | | Bevacizumab | 5 mg/kg intravenous (IV) | Days 1 and 15 | Administered prior to FOLFIRI chemotherapy. | | Irinotecan | 180 mg/m² IV | Days 1 and 15 | Part of the FOLFIRI regimen. | | Leucovorin | 400 mg/m² IV | Days 1 and 15 | Part of the FOLFIRI regimen. | | Fluorouracil (5-FU) | 400 mg/m² IV bolus, followed by 2400 mg/m² continuous IV infusion over 46 hours | Days 1 and 15 | Part of the FOLFIRI regimen. |

Key Eligibility Criteria (Second-Line Trial Example [2]):

- Inclusion: Histologically confirmed metastatic and unresectable CRC; documented KRAS mutation in exon 2, 3, or 4; progression during or within 6 months of first-line oxaliplatin/fluoropyrimidine therapy (with or without bevacizumab); ECOG performance status of 0 or 1.

- Exclusion: Microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) disease; BRAF V600 mutation; more than one prior line of chemotherapy for metastatic disease; untreated brain metastases.

Translational Research and Biomarker Protocols

Circulating Tumor DNA (ctDNA) Analysis for KRAS-Mutant Allelic Fraction [1] [6]:

- Sample Collection: Collect peripheral blood samples (e.g., 10 mL in Streck or similar cell-free DNA collection tubes) at baseline and after completion of cycle 1 (day 1 of cycle 2). Process plasma within specified timeframes after collection.

- Sample Processing: Isolate plasma via centrifugation. Extract cell-free DNA (cfDNA) from plasma using commercially available kits (e.g., QIAamp Circulating Nucleic Acid Kit).

- Mutation Analysis: Quantify KRAS-mutant allelic frequency (MAF) using a highly sensitive and validated digital PCR (dPCR) or next-generation sequencing (NGS) assay. A significant reduction in KRAS MAF after one cycle of treatment has been correlated with radiographic tumor response [6].

Gene Expression Analysis from Tumor Biopsies [2]:

- Sample Selection: Archival or fresh tumor tissue samples from patients with KRAS-mutant mCRC.

- RNA Sequencing: Isulate total RNA and prepare sequencing libraries. Perform high-throughput RNA sequencing.

- Bioinformatic Analysis:

- Differential Expression: Compare gene expression profiles between groups of interest (e.g., bevacizumab-naïve vs. bevacizumab-resistant) using statistical methods like DESeq2.

- Pathway Analysis: Conduct Gene Set Enrichment Analysis (GSEA) to identify signaling pathways modulated by this compound treatment, such as hypoxia and angiogenesis pathways.

The following diagram illustrates the key signaling pathways targeted by the this compound combination therapy and the workflow for translational biomarker analysis.

Conclusion and Future Directions

The combination of this compound with FOLFIRI and bevacizumab represents a mechanistically novel and clinically promising strategy for treating RAS-mutant mCRC. The compelling efficacy, particularly in bevacizumab-naïve patients, has successfully pivoted clinical development into the first-line setting. The ongoing randomized phase II trial (CRDF-004) is generating robust data to confirm the benefit of adding this compound to first-line SOC, with a trend toward improved PFS. Cardiff Oncology expects to provide a further update on the first-line program by Q1 2026 and is advancing toward a registrational trial (CRDF-005) [4].

References

- 1. This compound in Combination with FOLFIRI and ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in Combination With Chemotherapy and ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Combo Appears Efficacious in KRAS+ ... [oncnursingnews.com]

- 4. Cardiff Oncology Announces Positive Data from Ongoing ... [investors.cardiffoncology.com]

- 5. This compound Exhibits Encouraging Responses in RAS- ... [cancernetwork.com]

- 6. Tolerable Safety Profile Seen With this compound Combo in ... [cancernetwork.com]

Onvansertib Induces Apoptosis in Endometrial Cancer Cells

Research demonstrates that the PLK1 inhibitor onvansertib triggers apoptosis in endometrial cancer cells. In a 2025 study, treatment of KLE and EC-023 endometrial cancer cell lines with this compound for 14 hours resulted in a dose-dependent increase in cleaved caspase-3, a key executioner protease of apoptosis [1].

The table below summarizes the quantitative data from the cleaved caspase-3 ELISA assay in this study [1]:

| Cell Line | This compound Treatment | Cleaved Caspase-3 Activity (Relative Fluorescence Units, Ex/Em = 341/441) |

|---|---|---|

| KLE | 10 nM | Increased (specific values not provided in search results) |

| KLE | 25 nM | Increased (specific values not provided in search results) |

| KLE | 50 nM | Increased (specific values not provided in search results) |

| EC-023 | 10 nM | Increased (specific values not provided in search results) |

| EC-023 | 25 nM | Increased (specific values not provided in search results) |

| EC-023 | 50 nM | Increased (specific values not provided in search results) |

> Note on Data: The original publication confirms a dose-dependent increase in cleaved caspase-3 but does not report the exact numerical values for the fluorescence readings [1].

This induction of caspase-3 activity is part of a broader anti-tumorigenic response, where this compound also inhibited cellular proliferation, caused G2/M phase cell cycle arrest, and induced cellular stress [1].

Caspase-3 Activity Assay Protocols

The study used a cleaved caspase-3 ELISA assay [1]. While its specific protocol details are not fully outlined, the general principles of caspase-3 activity assays and ELISA data analysis are well-documented.

General Caspase-3 Activity Assay Workflow

Most caspase-3 activity assays, including ELISA, share a common core principle: they use a substrate that is cleaved by the active enzyme to generate a detectable signal. The workflow involves preparing cell lysates from treated and control samples, incubating the lysates with the substrate, and measuring the resulting signal [2] [3] [4].

The following diagram illustrates the general procedure for a homogeneous, bioluminescent caspase-3/7 assay, which shares similarities with the ELISA workflow in terms of cell treatment and lysate preparation [5] [4]:

Key Protocol Details from Commercial Kits

Commercial assay kits provide optimized, ready-to-use protocols. The table below compares different types of caspase-3 activity assays:

| Assay Type | Detection Method | Key Steps & Components | Sample Type | Approx. Duration |

|---|---|---|---|---|

| Colorimetric [2] | Absorbance at 400/405 nm | DEVD-pNA substrate; cleavage releases chromophore pNA. | Cell lysate | ~2 hours |

| Fluorometric [3] | Fluorescence (Ex/Em ~380/460 nm) | Ac-DEVD-AMC substrate; cleavage releases fluorescent AMC. | Cell lysate | Protocol-dependent |

| Bioluminescent [4] | Luminescence | DEVD-aminoluciferin substrate; cleavage generates luminescent signal via luciferase. | Cells in culture (no lysis needed) | ~1 hour incubation |

> Important Note: The substrate DEVD is cleaved by both caspase-3 and caspase-7. Therefore, assays using this sequence report the combined activity of these two executioner caspases [5] [3].

Analyzing ELISA and Activity Assay Data

For quantitative analysis, follow these steps [6] [7]:

- Run Samples in Replicate: Always use duplicates or triplicates. The coefficient of variation (CV) between replicates should be ≤ 20%.

- Generate a Standard Curve: For absolute quantification, plot known concentrations of a reference standard against the signal (e.g., absorbance, fluorescence) and use software to fit a curve (e.g., linear, semi-log, 4-parameter logistic).

- Calculate Sample Concentration: Interpolate the mean signal of your unknown sample on the standard curve to determine its concentration. Multiply by the dilution factor if applicable.

- Determine Fold-Increase: For activity assays, compare the signal from induced samples (this compound-treated) to the control samples to calculate the fold-increase in caspase activity [2].

Application Note: Validating this compound-Induced Apoptosis

This methodology is critical for validating the mechanism of action of this compound in pre-clinical models. The cleaved caspase-3 ELISA data provides direct evidence that the drug activates the apoptotic execution phase [1]. This application can be used to:

- Confirm On-Target Activity: Verify that PLK1 inhibition by this compound successfully triggers apoptosis in specific cell lines.

- Dose-Response Studies: Establish the optimal biological concentration of this compound for efficacy studies.

- Synergy Studies: The research showed that combining this compound with paclitaxel led to synergistic inhibition of cell proliferation, and caspase activity assays can be a key metric in such combination therapy studies [1].

References

- 1. This compound exhibits anti-proliferative and anti-invasive ... [pmc.ncbi.nlm.nih.gov]

- 2. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 3. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 4. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]

- 5. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. How to Read and Analyze ELISA Data [rndsystems.com]

- 7. Data analysis for ELISA [abcam.com]

Comprehensive Application Note: Cell Cycle Analysis of Onvansertib-Treated Cancer Cells Using Propidium Iodide Staining

Introduction to Onvansertib and Cell Cycle Analysis

This compound is a novel, orally available, and highly selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a fundamental role in cell cycle progression and mitosis [1] [2]. PLK1 regulates multiple stages of cell division, including mitotic entry, centrosome maturation, chromosome segregation, and cytokinesis [3] [4]. In cancer cells, particularly those with TP53 mutations or MYC amplifications, PLK1 is frequently overexpressed, making it an attractive therapeutic target [5] [4] [6].

The propidium iodide (PI) flow cytometry method provides a robust approach for analyzing the impact of this compound on cell cycle distribution. This application note presents a detailed protocol for evaluating this compound-induced cell cycle arrest using PI staining, based on methodologies successfully employed across multiple cancer types including lung adenocarcinoma, endometrial cancer, uterine serous carcinoma, and triple-negative breast cancer [3] [1] [5]. The protocol enables researchers to quantify the G2/M phase arrest characteristic of PLK1 inhibition, which serves as a key pharmacodynamic marker for this compound activity.

Experimental Workflow Overview

The following diagram illustrates the complete experimental workflow for analyzing this compound effects on cell cycle using propidium iodide staining:

Detailed Experimental Protocol

Reagents and Equipment

Table 1: Essential Reagents and Equipment for PI-Based Cell Cycle Analysis

| Category | Specific Items | Specifications/Notes |

|---|---|---|

| Cell Lines | A549 (lung adenocarcinoma), PC-9 (lung adenocarcinoma), KLE (endometrial cancer), SPEC-2 (uterine serous carcinoma), SUM159 (triple-negative breast cancer) | Cultured in appropriate medium with 10% FBS [3] [1] [5] |

| Inhibitor | This compound (commercial sources: Selleck Chemicals, MCE, Cardiff Oncology) | Dissolved in DMSO as stock solution, stored at -20°C [3] [1] |

| Key Reagents | Propidium iodide, RNase A, phosphate-buffered saline (PBS), 70% ethanol, Triton X-100 | PI concentration: 40 μg/mL; RNase A: 3 μg/mL [2] |

| Equipment | Flow cytometer (BD FACSCanto II or similar), centrifuge, cell culture incubator, biological safety cabinet | Flow cytometer with 488 nm excitation and >600 nm emission filter [3] |

Step-by-Step Procedure

1. Cell Seeding and Drug Treatment:

- Seed cells in 6-well plates at a density of 3-5 × 10^5 cells/well and incubate for 24 hours to allow attachment [5].

- Prepare working concentrations of this compound by diluting stock solution in complete culture medium. Final DMSO concentration should not exceed 0.1%.

- Treat cells with this compound across a concentration range of 1-500 nM for 24-72 hours, based on experimental objectives [1] [5]. Include vehicle control (DMSO-only) and positive control as appropriate.

2. Cell Harvest and Fixation:

- Collect both floating and adherent cells using trypsinization to ensure complete population analysis.

- Centrifuge cell suspensions at 300 × g for 5 minutes and discard supernatant.

- Wash cell pellet with ice-cold PBS and repeat centrifugation.

- Resuspend cell pellet in 0.5-1 mL of 70% ice-cold ethanol while gently vortexing to prevent clumping.

- Fix cells at -20°C for a minimum of 2 hours or overnight for optimal results.

3. Propidium Iodide Staining:

- Centrifuge fixed cells at 300 × g for 5 minutes and completely remove ethanol.

- Wash cells with PBS to remove residual ethanol.

- Prepare PI staining solution containing: 40 μg/mL propidium iodide, 3 μg/mL RNase A, and 0.1% Triton X-100 in PBS [2].

- Resuspend cell pellet in 300-500 μL of PI staining solution and incubate at room temperature for 30 minutes in the dark.

4. Flow Cytometry Analysis:

- Analyze samples using a flow cytometer with 488 nm excitation and detection through a >600 nm bandpass filter.

- Collect a minimum of 10,000 events per sample, excluding debris and doublets through appropriate gating strategies.

- Use pulse processing (width vs. area) to distinguish single cells from aggregates.

- Analyze data using flow cytometry software (FlowJo, FCS Express, or similar) to determine cell cycle distribution.

Quantitative Data and Results

This compound Efficacy Across Cancer Models

Table 2: Summary of this compound Effects on Cell Cycle Distribution and Viability Across Preclinical Models

| Cancer Type | Cell Line | IC50 Value | Effective Concentrations Tested | Key Cell Cycle Effects | Experimental Duration |

|---|---|---|---|---|---|

| Lung Adenocarcinoma | A549, PC-9 | Not specified | 200 nM (colony formation) | G2/M arrest, ↑ apoptosis | 48-72 hours [3] |

| Endometrial Cancer | KLE, EC-023 | Low nanomolar range | 10, 25, 50 nM | G2 phase arrest, ↓ proliferation | 24 hours (cell cycle) [1] |

| Uterine Serous Carcinoma | ARK-1, SPEC-2 | Not specified | 1-50 nM | G2 arrest, DNA damage, ↓ invasion | 24 hours (cell cycle) [5] |

| Triple-Negative Breast Cancer | SUM149, SUM159 | Not specified | Not specified | G2/M arrest, synergism with taxanes | 3 days (growth assay) [6] |

| Head and Neck Squamous Cell Carcinoma | CAL33, CAL27 | Nanomolar range | Not specified | Mitotic arrest, polyploidy, apoptosis | 24-48 hours [2] |

| Ovarian Cancer | Ovcar-3, ES-2 | Not specified | IC30-IC50 range | G2/M block, ↑ DNA damage, apoptosis | 24-72 hours [7] |

Representative Cell Cycle Distribution Data

Table 3: Typical Cell Cycle Distribution Changes Following this compound Treatment

| Treatment Condition | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) | Reference |

|---|---|---|---|---|---|

| Control (DMSO) | 50-60% | 20-30% | 15-20% | <5% | [1] [5] |

| This compound (25 nM) | 30-40% | 15-25% | 35-45% | 5-15% | [1] [5] |

| This compound (50 nM) | 20-35% | 10-20% | 45-60% | 10-25% | [1] [5] |

Mechanism of Action and Pathway Analysis

The molecular mechanism by which this compound induces G2/M cell cycle arrest involves targeted inhibition of PLK1 kinase activity, which disrupts multiple critical mitotic processes. The following diagram illustrates key mechanistic pathways:

PLK1 inhibition by this compound disrupts phosphorylation of key cell cycle regulators, leading to:

- Impairment of mitotic entry through failed activation of CDK1/cyclin B complex, a crucial driver of G2/M transition [3] [4]

- Dysregulation of centrosome maturation and spindle formation, causing improper chromosome segregation [2]

- Activation of DNA damage response evidenced by increased γH2AX foci and reactive oxygen species [3] [7] [5]

- Altered expression of cell cycle regulators including downregulation of β-catenin and c-Myc signaling pathways [3]

These disruptions ultimately lead to mitotic catastrophe characterized by chromosomal abnormalities and polyploidy, followed by activation of mitochondrial apoptosis pathways with associated cleavage of caspase-3 and PARP [2] [7].

Troubleshooting and Technical Considerations

Common Issues and Solutions

High Sub-G1 Population Interfering with Cell Cycle Analysis: Reduce treatment duration to 16-24 hours instead of 48-72 hours to capture earlier cell cycle arrest before significant apoptosis occurs [1] [5].

Cell Aggregation During Fixation: Ensure ethanol is added dropwise while gently vortexing the cell suspension. Filter cells through a 35-70 μm mesh before flow cytometry analysis to remove aggregates.

Poor PI Staining Quality: Verify RNase A activity and increase incubation time to 45-60 minutes if necessary. Ensure proper Triton X-100 concentration (0.1-0.3%) for adequate membrane permeability.

Variable Results Between Experiments: Use consistent cell confluency (60-70% at time of treatment) and passage numbers (low passage preferred). Include reference controls with known cell cycle distributions for instrument calibration.

Experimental Design Considerations